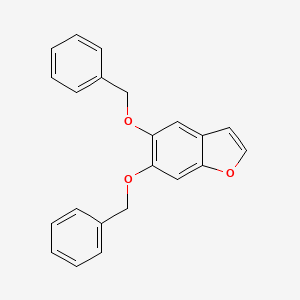

![molecular formula C22H33N3O2 B5550978 8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Synthesis Approach : Various synthesis methods for diazaspiro compounds have been explored. A study details the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from specific reactants like barbituric acid and 2-thiobarbituric acid under refluxing conditions without a catalyst (Ahmed et al., 2012).

- Stereochemical Control : Efficient methods for the stereoselective synthesis of diazaspiro derivatives have been reported, demonstrating the ability to control stereochemistry in these molecules (Ibuka et al., 1981).

Molecular Structure Analysis

- Structural Determination : The molecular structure of diazaspiro compounds is typically elucidated using techniques like NMR and X-ray crystallography. One study revealed the preference for a chair conformation in the cyclohexanone unit of spirocycles (Islam et al., 2017).

Chemical Reactions and Properties

- Reactivity and Transformations : Diazaspiro compounds exhibit diverse reactivity, forming various derivatives through reactions like Michael addition. Their chemical properties can be modified through different synthetic routes (Aggarwal et al., 2014).

Physical Properties Analysis

- Solvent Effects : The solvent effect on the spectral properties of diazaspiro compounds has been studied, with findings showing variations in stokes shift with different solvent polarities (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

- Spectroscopic Properties : Spectroscopic studies, including solvatochromic analysis and TDDFT calculations, provide insights into the chemical properties of diazaspiro compounds. These studies help understand their behavior in different environments and their electronic properties (Aggarwal & Khurana, 2015).

Applications De Recherche Scientifique

Catalyst-Free Synthesis and Structural Insights

An efficient, catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, was developed using a double Michael addition reaction. This method offers high yields and short reaction times, highlighting the compound's structural intricacies and potential for further chemical exploration (Aggarwal, Vij, & Khurana, 2014).

Antagonistic Properties and Therapeutic Potential

Diazaspiro[5.5]undecane derivatives have been identified as potent antagonists of the CCR8 receptor, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Synthetic Methodologies

Innovative synthetic methodologies enable the construction of substituted 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of pyridine substrates. This process demonstrates the compound's versatility in chemical synthesis and potential for creating diverse molecular architectures (Parameswarappa & Pigge, 2011).

Bioactivity and Pharmaceutical Applications

A review of the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds revealed their potential for treating various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This showcases the therapeutic potential of these compounds in pharmaceutical research (Blanco‐Ania, Heus, & Rutjes, 2017).

Immunomodulatory Effects

Research into 3,9-diazaspiro[5.5]undecane-based γ-aminobutyric acid type A (GABAAR) receptor antagonists has unveiled their low cellular membrane permeability and potential immunomodulatory effects. These findings open new avenues for exploring these compounds' utility in peripheral GABAAR inhibition and immunomodulation (Bavo et al., 2021).

Propriétés

IUPAC Name |

8-(2-ethylpyridine-4-carbonyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O2/c1-4-19-14-18(7-11-23-19)21(27)25-12-5-9-22(16-25)10-6-20(26)24(15-22)13-8-17(2)3/h7,11,14,17H,4-6,8-10,12-13,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJFEVOMBBWIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

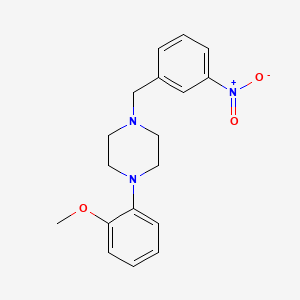

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)